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molecular formula C13H32O5Si4 B8617771 Nonamethyltetrasiloxanyl 2-methylprop-2-enoate CAS No. 640772-61-8

Nonamethyltetrasiloxanyl 2-methylprop-2-enoate

Cat. No. B8617771
M. Wt: 380.73 g/mol
InChI Key: DMLZBRXPVYNNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07736634B2

Procedure details

50 g of hexamethylcyclotrisiloxane, 35.6 g of trimethylsilyl methacrylate, 2.5 g of zinc chloride and 0.4 g of 4-methoxy phenol were dissolved in 50 ml of toluene. After 11 h at 100° C., the mixture was allowed to cool until room temperature, 40 ml of triethylamine were then added and the salts were filtered. After evaporation of the solvent, distillation under reduced pressure (0.3 mbar, 80° C.) furnished pure nonamethyl-1-methacryloyloxy-tetrasiloxane.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]1([CH3:12])[O:7][Si:6]([CH3:9])([CH3:8])[O:5][Si:4]([CH3:11])([CH3:10])[O:3]1.[C:13]([O:18][Si:19](C)([CH3:21])[CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15].[CH3:23]OC1C=CC(O)=CC=1.C(N(CC)CC)C>C1(C)C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[CH3:23][Si:2]([CH3:12])([CH3:1])[O:3][Si:4]([CH3:11])([CH3:10])[O:5][Si:6]([CH3:9])([CH3:8])[O:7][Si:19]([CH3:21])([CH3:20])[O:18][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15] |f:5.6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C
Name
Quantity
35.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)O[Si](C)(C)C
Name
Quantity
0.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the salts were filtered
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, distillation under reduced pressure (0.3 mbar, 80° C.)

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
C[Si](O[Si](O[Si](O[Si](OC(C(=C)C)=O)(C)C)(C)C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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